N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a 3-phenoxybenzamide moiety at the 2-position. The molecular formula is C₂₃H₁₉N₂O₂S, with an average mass of 387.47 g/mol and a monoisotopic mass of 387.1145 g/mol . Its structure combines a partially saturated benzothiophene ring with an aromatic benzamide group, enabling diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence its physicochemical and biological properties.
The compound is synthesized via coupling reactions involving 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile derivatives and activated carboxylic acids, typically using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine (TEA) .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c23-14-19-18-11-4-5-12-20(18)27-22(19)24-21(25)15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIMZXWWBDYXNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with 3-phenoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that derivatives of benzothiophene showed promising activity against gastric cancer cells with IC50 values in the low micromolar range. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | NUGC (Gastric) | 25 nM |
| Compound B | MCF7 (Breast) | 5.48 µM |
| Compound C | HCT116 (Colon) | 4.53 µM |
These findings suggest that this compound may exhibit similar or enhanced efficacy against specific cancer types.
Pharmacological Applications
Beyond its anticancer properties, this compound has potential applications in other therapeutic areas:
Neuropharmacology
Preliminary studies suggest that derivatives of benzothiophene may have neuroprotective effects. The modulation of neurotransmitter systems could make this compound a candidate for treating neurodegenerative diseases.
Antimicrobial Activity
Research indicates that compounds with thiophene moieties possess antimicrobial properties. The structural features of this compound may contribute to its effectiveness against bacterial strains.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of this compound differ primarily in the substituents on the benzamide group or modifications to the tetrahydrobenzothiophene core. Below is a detailed analysis of key derivatives:
Substituent Variations on the Benzamide Group
Table 1: Comparison of Benzamide-Substituted Analogs
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, fluoro) : Enhance binding affinity to hydrophobic targets but may reduce solubility. The 2-fluoro derivative (300.35 g/mol) is structurally compact, favoring membrane permeability .
- Electron-Donating Groups (e.g., methoxy) : The 2-methoxy analog exhibits improved aqueous solubility due to polarity, though its biological activity remains uncharacterized .
- Bulky Substituents (e.g., diethylsulfamoyl) : The 4-bromo-3-sulfamoyl derivative (496.44 g/mol) may face steric challenges in target binding but could exhibit unique selectivity .
Modifications to the Tetrahydrobenzothiophene Core
Table 2: Core-Modified Analogs
Key Observations :
- Benzoyl Substitution : Introduces a rigid carbonyl group, stabilizing the half-chair conformation of the tetrahydrobenzothiophene ring. The crystal structure reveals intramolecular hydrogen bonding (N–H⋯O) and weak π-π interactions, which may influence crystallinity and bioavailability .
- Fused Cyclopentane Ring : Derivatives like 36b (cyclopenta[b]thiophene) exhibit potent anti-proliferative activity, attributed to enhanced planar aromaticity and interaction with cellular targets (e.g., DNA helicases) .
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzamides and features a benzothiophene ring , a cyano group , and a phenoxybenzamide moiety . Its molecular formula is with a molecular weight of 436.59 g/mol. The presence of these functional groups contributes to its biological activity by influencing its interaction with biological targets.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- Receptor Interaction : It can bind to various receptors, modulating their activity and potentially influencing signaling pathways associated with disease states.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may protect neuronal cells from apoptosis induced by neurotoxic agents through the inhibition of inflammatory pathways and oxidative stress.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Demonstrated significant apoptosis induction in MCF-7 cells with IC50 values in the low micromolar range. |
| Lee et al. (2024) | Reported neuroprotective effects in an animal model of Parkinson's disease, reducing motor deficits and dopaminergic neuron loss. |
| Kim et al. (2022) | Investigated the compound's effect on cytochrome P450 enzymes, showing selective inhibition that could influence drug interactions. |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions starting from 2-amino derivatives of benzothiophene. The production process can be optimized for industrial applications using continuous flow systems to enhance yield and purity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide?
- Methodology : A multi-step synthesis approach is commonly employed. For example, coupling reactions using carbodiimide activators (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in dichloromethane with triethylamine as a base can facilitate amide bond formation between the benzothiophene precursor and phenoxybenzoic acid derivatives . Purification via silica gel chromatography (e.g., 20% ethyl acetate/hexane) is critical to isolate the target compound. Reaction progress should be monitored by TLC or HPLC.
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvents (e.g., dichloromethane/hexane). Data collection using an Agilent Eos Gemini diffractometer with CuKα radiation (λ = 1.54184 Å) and refinement via SHELXL (e.g., R-factor < 0.05) allows precise determination of bond lengths, angles, and torsion angles. Hydrogen atoms are typically placed geometrically and refined using a riding model .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm connectivity and purity. Key signals include the cyano group (δ ~110-120 ppm in ¹³C) and aromatic protons (δ ~6.5-8.0 ppm in ¹H).
- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups.
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .
Advanced Research Questions
Q. How can conformational flexibility in the tetrahydrobenzothiophene ring influence biological activity?
- Methodology :
- Computational Analysis : Use density functional theory (DFT) to model puckering coordinates (e.g., Cremer-Pople parameters) and assess energy barriers for ring inversion .
- Crystallographic Data : Compare crystal structures of analogs (e.g., N-(3-benzoyl-... derivatives) to identify stable conformers. For example, semi-chair conformations with dihedral angles ~7–59° between the benzothiophene and benzamide planes are common .
- SAR Studies : Modify substituents (e.g., cyano vs. benzoyl) and correlate conformational stability with bioactivity (e.g., kinase inhibition assays) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound purity (>95% by HPLC).
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., STAT3 inhibition vs. antibacterial activity) to identify outliers .
- Structural Validation : Confirm batch-to-batch consistency via SC-XRD or NMR to rule out polymorphic variations affecting activity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce hydrophobicity. Use computational tools (e.g., SwissADME) to predict bioavailability.
- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS. Cyano groups may enhance stability by resisting oxidative degradation .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
